molecular formula C28H32O5 B016488 Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside CAS No. 74841-88-6

Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside

Cat. No.: B016488
CAS No.: 74841-88-6
M. Wt: 448.5 g/mol
InChI Key: QTDLREJYMFIJBR-QUYLDEAFSA-N
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Description

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound with a unique structure It is characterized by the presence of multiple phenylmethoxy groups attached to an oxane ring

Preparation Methods

The synthesis of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:

Scientific Research Applications

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane can be compared with similar compounds such as:

The uniqueness of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane lies in its specific arrangement of phenylmethoxy groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside (Methyl 2,3,4-Tri-O-benzyl-fucopyranoside) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is characterized by the presence of multiple benzyl groups attached to a fucose sugar backbone. Its molecular formula is C28H32O5C_{28}H_{32}O_5 with a molecular weight of 448.5 g/mol. The unique structure allows it to participate in various biochemical interactions.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported the Minimum Inhibitory Concentration (MIC) values for Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside against several bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.14 ± 1.48
Escherichia coli10.94 ± 1.25
Pseudomonas aeruginosa12.00 ± 1.33
Bacillus subtilis12.96 ± 1.82

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases.

In one study, the compound showed an IC50 value of approximately 15 μg/mL against certain cancer cell lines, indicating its potential as a therapeutic agent.

The biological activity of Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may modulate receptor activity related to cell signaling pathways.

These interactions lead to alterations in cellular processes that contribute to its antimicrobial and anticancer effects .

Case Studies

Several studies have explored the applications of Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside in drug development and biochemical research:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, highlighting its potential role in developing new antibiotics .
  • Cancer Research : Another investigation focused on the compound's ability to inhibit specific cancer cell lines, suggesting further exploration for therapeutic use in oncology.

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLREJYMFIJBR-QUYLDEAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428232
Record name Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74841-88-6
Record name Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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